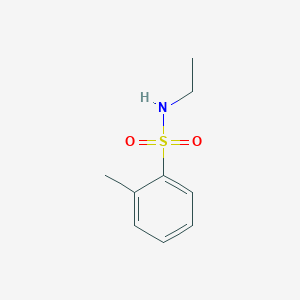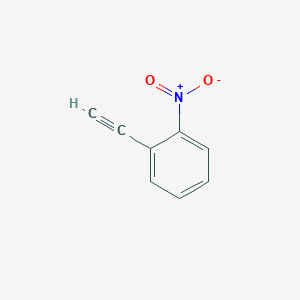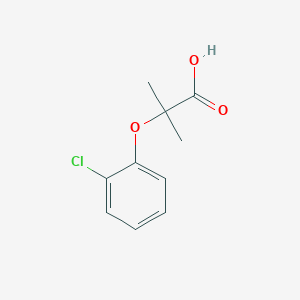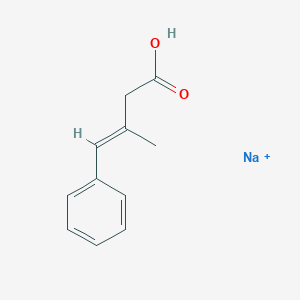
Sodium 3-methyl-4-phenyl-3-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-methyl-4-phenyl-3-butenoate (MPB) is a chemical compound that belongs to the family of butenoates. It is a white to off-white powder that is soluble in water. MPB is widely used in scientific research for its various applications in biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of Sodium 3-methyl-4-phenyl-3-butenoate is not fully understood. However, it is known to inhibit the activity of lipoxygenases, which are enzymes that catalyze the oxidation of polyunsaturated fatty acids. Sodium 3-methyl-4-phenyl-3-butenoate also inhibits the activity of cytochrome P450, which is an enzyme involved in the metabolism of drugs and other chemicals.
Efectos Bioquímicos Y Fisiológicos
Sodium 3-methyl-4-phenyl-3-butenoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. Sodium 3-methyl-4-phenyl-3-butenoate has also been shown to reduce the levels of triglycerides and cholesterol in the blood. In addition, Sodium 3-methyl-4-phenyl-3-butenoate has been shown to protect against oxidative stress and to have a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Sodium 3-methyl-4-phenyl-3-butenoate in lab experiments is that it is readily available and easy to synthesize. Sodium 3-methyl-4-phenyl-3-butenoate is also relatively inexpensive compared to other chemicals used in scientific research. However, one of the limitations of using Sodium 3-methyl-4-phenyl-3-butenoate is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving Sodium 3-methyl-4-phenyl-3-butenoate.
Direcciones Futuras
There are several future directions for research involving Sodium 3-methyl-4-phenyl-3-butenoate. One area of research is the development of new drugs based on the structure of Sodium 3-methyl-4-phenyl-3-butenoate. Another area of research is the investigation of the mechanism of action of Sodium 3-methyl-4-phenyl-3-butenoate and its effects on various biological processes. Additionally, the use of Sodium 3-methyl-4-phenyl-3-butenoate in the treatment of various diseases, such as cancer and neurodegenerative disorders, is an area of ongoing research.
Conclusion:
Sodium 3-methyl-4-phenyl-3-butenoate is a chemical compound that is widely used in scientific research for its various applications in biochemistry and physiology. Its synthesis method is simple and efficient, and it has been shown to have various biochemical and physiological effects. Sodium 3-methyl-4-phenyl-3-butenoate has both advantages and limitations for lab experiments, and there are several future directions for research involving Sodium 3-methyl-4-phenyl-3-butenoate.
Métodos De Síntesis
The synthesis of Sodium 3-methyl-4-phenyl-3-butenoate involves the reaction of 3-methyl-4-phenylbutenoic acid with sodium hydroxide. The reaction takes place in water, and the product is obtained by filtration and drying. This method is simple and efficient, and it yields high-quality Sodium 3-methyl-4-phenyl-3-butenoate.
Aplicaciones Científicas De Investigación
Sodium 3-methyl-4-phenyl-3-butenoate is widely used in scientific research for its various applications in biochemistry and physiology. It is used as a substrate for enzymes such as lipoxygenases, cytochrome P450, and glutathione S-transferases. Sodium 3-methyl-4-phenyl-3-butenoate is also used to study the metabolism of fatty acids and the biosynthesis of prostaglandins. In addition, Sodium 3-methyl-4-phenyl-3-butenoate is used to investigate the mechanism of action of various drugs and chemicals.
Propiedades
Número CAS |
19488-17-6 |
|---|---|
Nombre del producto |
Sodium 3-methyl-4-phenyl-3-butenoate |
Fórmula molecular |
C11H12NaO2+ |
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
sodium;(E)-3-methyl-4-phenylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2.Na/c1-9(8-11(12)13)7-10-5-3-2-4-6-10;/h2-7H,8H2,1H3,(H,12,13);/q;+1/b9-7+; |
Clave InChI |
PQUXIHWTFMAFMT-BXTVWIJMSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/CC(=O)O.[Na+] |
SMILES |
CC(=CC1=CC=CC=C1)CC(=O)O.[Na+] |
SMILES canónico |
CC(=CC1=CC=CC=C1)CC(=O)O.[Na+] |
Otros números CAS |
19488-17-6 |
Números CAS relacionados |
6052-53-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



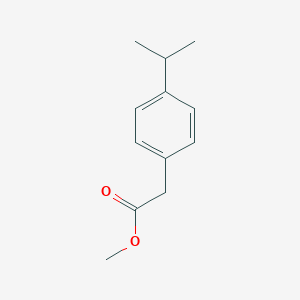
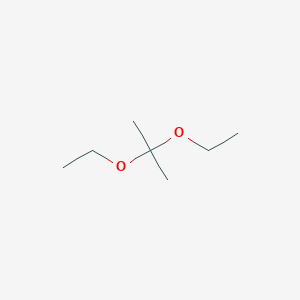
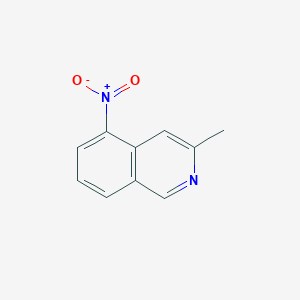
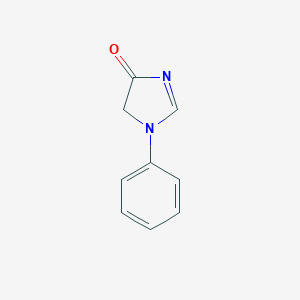
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)

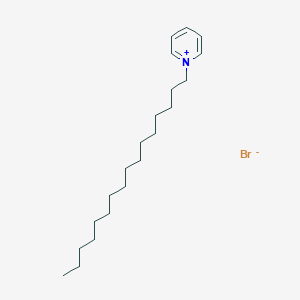
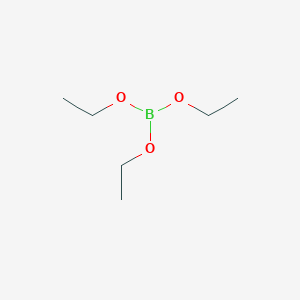
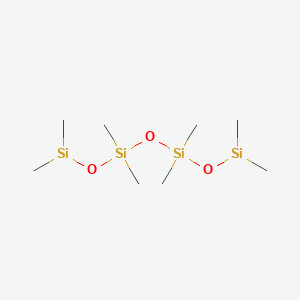
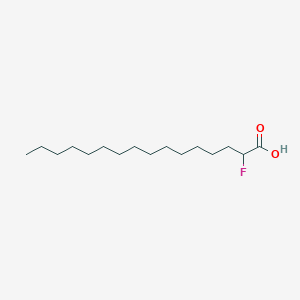
![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
